molecular formula C25H27FN4O B2969872 (6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326883-58-2

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2969872
CAS RN: 1326883-58-2
M. Wt: 418.516
InChI Key: YYOMTGKCQZATSR-UHFFFAOYSA-N
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Description

“(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives, including “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, often involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products are obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

Quinoline derivatives, such as “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, are characterized by a nitrogen-containing bicyclic structure . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism of action is different from antibiotics and other groups of antibacterials drugs .

Scientific Research Applications

Oxidative Transformation and Environmental Fate

  • Oxidative Transformation : Research has shown that fluoroquinolone antibacterial agents, which share structural similarities with the specified compound, undergo oxidative transformation in environmental conditions. This process involves interactions with manganese oxide, leading to changes such as dealkylation and hydroxylation at specific moieties while the quinolone ring remains mostly intact. This study provides insights into the fate of these compounds in sediment-water environments (Zhang & Huang, 2005).

Antimicrobial and Antitubercular Properties

  • Anti-Tubercular Activity : Mefloquine derivatives, closely related to the queried compound, have shown promising anti-tubercular activities. This study highlights the crystal structures and activities of these derivatives, indicating their potential in treating tuberculosis (Wardell et al., 2011).
  • Broad-Spectrum Antibacterial Drugs : Quinolones, a class to which the specified compound is related, are known as broad-spectrum antibacterial drugs. They target bacterial enzymes and have been used in various bacterial disease treatments. The study discusses the synthesis of novel quinolone analogues and their enhanced activities (Naeem et al., 2016).

Pharmacological and Therapeutic Potential

  • 5-HT1A Receptor Agonists : Research into novel derivatives of 2-pyridinemethylamine, structurally similar to the queried compound, has shown potent and selective agonist activity at 5-HT1A receptors. These findings have implications for developing antidepressant treatments (Vacher et al., 1999).
  • Tubulin Polymerization Inhibitors : Certain 2‐anilino‐3‐aroylquinolines, closely related to the specified compound, have been identified as potent tubulin polymerization inhibitors. This property makes them potential candidates for cancer therapy (Srikanth et al., 2016).

Future Directions

The swift development of new molecules containing the quinoline nucleus, including “(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone”, has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

properties

IUPAC Name

[6-fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O/c26-19-9-10-23-21(17-19)24(22(18-27-23)25(31)30-11-5-2-6-12-30)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1,3-4,7-10,17-18H,2,5-6,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOMTGKCQZATSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone

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